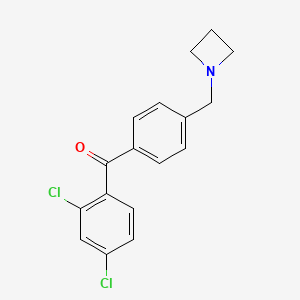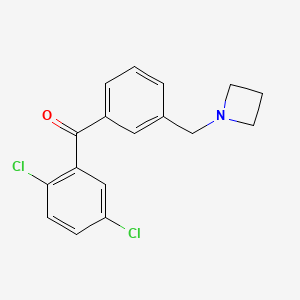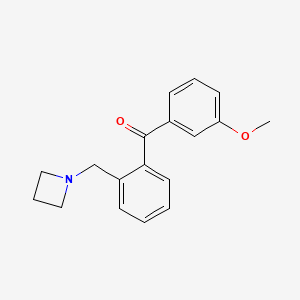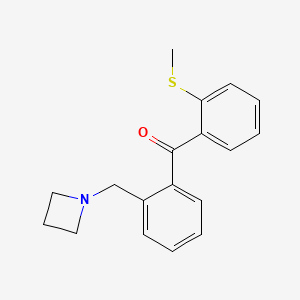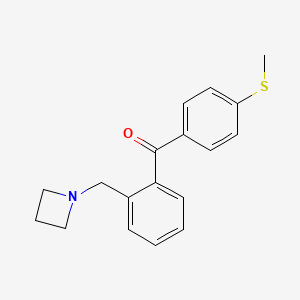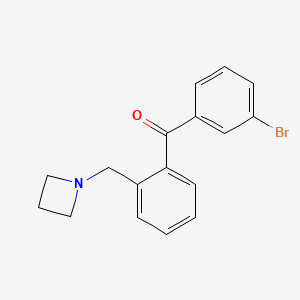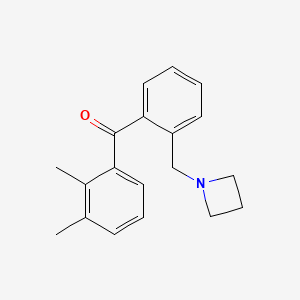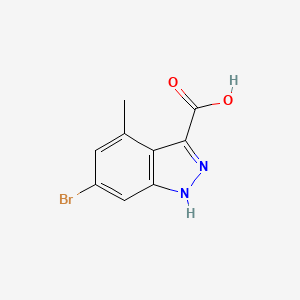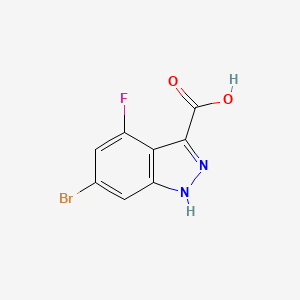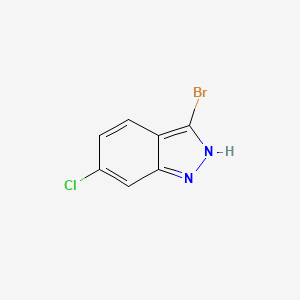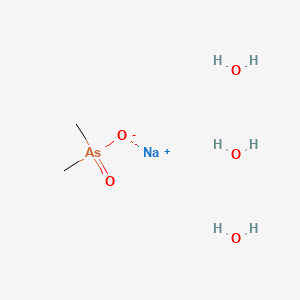
Sodium cacodylate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a major metabolite of inorganic arsenics and has been studied for its toxicological effects.
- It is used as a buffering agent in biological sample preparation and fixation .
Cacodylic acid: is an organic arsenic compound with the chemical formula . It is commonly encountered as its form.
Mechanism of Action
Target of Action
Sodium cacodylate trihydrate, also known as cacodylic acid sodium salt trihydrate, is primarily used as a buffer in various biochemical and medical applications . Its primary target is the pH level of the solution it is added to .
Mode of Action
This compound acts by maintaining the pH of the solution within an effective buffering range of 5.1-7.4 . This buffering capacity prevents excess acidity that may result from various biochemical reactions or processes .
Biochemical Pathways
Instead, it provides a stable pH environment that is crucial for many biochemical reactions and pathways . By maintaining the pH, it ensures the optimal functioning of these pathways.
Pharmacokinetics
It is known that it is an organic arsenic compound that is metabolized to produce inorganic, trivalent arsenic in vivo .
Result of Action
The primary result of this compound’s action is the stabilization of pH levels. This stabilization is crucial in microscopy studies, where the buffering capacity of cacodylate prevents excess acidity that may result from tissue fixation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other ions in the solution. It is typically stored at room temperature (15-25°C) and its buffering action can be affected by the concentration of other ions in the solution .
Biochemical Analysis
Biochemical Properties
Sodium cacodylate trihydrate plays a crucial role in biochemical reactions due to its buffering capacity, which helps maintain a stable pH environment. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in protein crystallization as a precipitant due to its structural similarity to phosphate . This compound has been utilized to investigate DNA condensation by polyamines, DNA melting, DNA triplex formation, and ribozyme folding . Additionally, it has been used to study the unfolding and anion binding of the protein subunit of Bacillus subtilis RNase P .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by acting as a source of arsenic in toxicological research . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study the cytotoxic effects of arsenic compounds in HeLa human tumor cells and bacterial cells . This compound’s buffering capacity also prevents excess acidity during tissue fixation in microscopy studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is metabolized to produce inorganic, trivalent arsenic in vivo, which can interact with proteins and enzymes . This compound has been used to study enzyme inhibition and activation, as well as changes in gene expression. Its structural similarity to phosphate allows it to act as a precipitant in protein crystallization, facilitating the study of protein structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable when stored at room temperature and is soluble in water, yielding a clear, colorless solution . It is important to avoid prolonged or repeated exposure, as it is toxic by inhalation and ingestion . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in toxicological research involving arsenic compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can be used as a buffer in various biochemical applications. At higher doses, it has been shown to promote cancer formation in the kidney, bladder, thyroid gland, and liver in in vivo experiments using rat models . Toxic or adverse effects at high doses include acute toxicity and potential carcinogenicity .
Metabolic Pathways
This compound is involved in metabolic pathways that produce inorganic, trivalent arsenic in vivo . This compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. It has been used as a source of arsenic in toxicological research to study the cytotoxic effects of arsenic compounds on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is metabolized to produce inorganic arsenic, which can interact with transporters and binding proteins . This compound’s localization and accumulation within cells can affect its activity and function. This compound’s buffering capacity also plays a role in its distribution within cellular environments .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It has been used in the stabilization of fixatives for electron microscopy, allowing for the visualization of subcellular structures . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications, affecting its activity and function within cells .
Preparation Methods
Synthetic Routes: Cacodylic acid can be synthesized by reacting with .
Reaction Conditions: The reaction typically occurs in an aqueous medium.
Industrial Production: While not widely produced industrially, it can be prepared on a laboratory scale.
Chemical Reactions Analysis
Reactions: Cacodylic acid can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include derivatives of cacodylic acid.
Scientific Research Applications
Toxicology: Cacodylic acid has been used as a source of arsenic in toxicological research.
Biological Studies: It serves as a buffer during sample preparation for electron microscopy.
Industry: Limited industrial applications, but its properties are relevant to understanding arsenic compounds.
Comparison with Similar Compounds
Uniqueness: Sodium cacodylate is unique due to its role as a major metabolite of inorganic arsenics.
Similar Compounds: Other related compounds include and .
Properties
CAS No. |
6131-99-3 |
|---|---|
Molecular Formula |
C2H9AsNaO3 |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
sodium;dimethylarsinate;trihydrate |
InChI |
InChI=1S/C2H7AsO2.Na.H2O/c1-3(2,4)5;;/h1-2H3,(H,4,5);;1H2 |
InChI Key |
IQQQKXANTROEHA-UHFFFAOYSA-N |
SMILES |
C[As](=O)(C)[O-].O.O.O.[Na+] |
Canonical SMILES |
C[As](=O)(C)O.O.[Na] |
physical_description |
Solid with a slight odor; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


